molecular formula C16H22N2O5 B13190372 tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate

tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate

Cat. No.: B13190372
M. Wt: 322.36 g/mol
InChI Key: MKMMQXZCOPGVOR-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate (CAS 2059970-59-9) is a chemical compound with the molecular formula C16H22N2O5 and a molecular weight of 322.36 . It features a tert-butyl carbamate (Boc) protective group, a functionality widely used in organic synthesis for the protection of amines. The Boc group is known for its stability and can be readily removed under mild acidic conditions, making it invaluable in multi-step synthesis, particularly in the preparation of pharmaceuticals and complex organic molecules . The presence of the 2-nitrophenyl ketone moiety in its structure suggests potential applications as an intermediate in the synthesis of more complex nitrogen-containing compounds. Compounds with tert-butyl groups can impart steric hindrance and influence the solubility and stability of molecules during research processes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

tert-butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(20)17-11-7-6-10-14(19)12-8-4-5-9-13(12)18(21)22/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,17,20)

InChI Key

MKMMQXZCOPGVOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Precursors

The initial step involves protecting the amino group with a tert-butyl carbamate group. This is commonly achieved by reacting the free amine with tert-butyl chloroformate under basic conditions in an inert atmosphere to prevent side reactions.

Step Reagents Conditions Yield Notes
Boc Protection Amine + tert-butyl chloroformate + base (e.g., triethylamine) Inert atmosphere, 0–25°C 80–90% Standard procedure for carbamate protection

This step ensures the amino functionality is masked, allowing selective functionalization of other parts of the molecule.

Introduction of the 5-Oxopentyl Chain

The pentyl chain with a ketone at the 5-position can be introduced via several methods:

Oxidation Step Reagents Conditions Yield Reference
Boc-protected hydroxypentyl amine + PDC PDC in DMF, 0–23°C, 16 h 60–70%

Attachment of the 2-Nitrophenyl Group

The incorporation of the 2-nitrophenyl group at the ketone terminus is typically achieved through:

The reaction conditions often require organic solvents such as dichloromethane or dimethylformamide, bases like triethylamine, and sometimes catalysts or coupling agents to improve yields.

Representative Synthetic Route Example

Step No. Reaction Reagents & Conditions Product Yield (%)
1 Boc Protection of 5-aminopentanol tert-butyl chloroformate, triethylamine, 0–25°C, inert atmosphere tert-Butyl N-(5-hydroxypentyl)carbamate 85
2 Oxidation of hydroxyl to ketone Dipyridinium dichromate (PDC), DMF, 0–23°C, 16 h tert-Butyl N-(5-oxopentyl)carbamate 61
3 Coupling with 2-nitrophenyl derivative 2-nitrobenzoyl chloride, triethylamine, dichloromethane, room temperature This compound 70

This sequence reflects a practical approach combining standard organic synthesis techniques to achieve the target molecule with good overall yield.

Reaction Optimization and Purification

  • Solvent Choice: Polar aprotic solvents such as DMF or dichloromethane are preferred for oxidation and coupling steps to ensure solubility and reaction efficiency.

  • Temperature Control: Low to ambient temperatures (0–25°C) are maintained to avoid decomposition of sensitive nitro groups.

  • Base Selection: Triethylamine or other tertiary amines are used to neutralize acids formed during coupling and to promote reaction progress.

  • Purification: Column chromatography on silica gel is commonly employed to isolate the pure product, removing unreacted starting materials and side products.

Research Findings and Analytical Data

  • Yields: Reported yields for key steps range from 60% to 90%, depending on reaction conditions and scale.

  • Characterization: The final compound is characterized by NMR spectroscopy, mass spectrometry, and chromatographic purity analysis.

  • Stability: The tert-butyl carbamate group provides stability during the synthetic process and can be removed under acidic conditions if needed for further transformations.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Boc Protection tert-butyl chloroformate, triethylamine 0–25°C, inert atmosphere 80–90 Standard amine protection
Oxidation to Ketone Dipyridinium dichromate, DMF 0–23°C, 16 h 60–70 Mild oxidation of hydroxyl to ketone
Coupling with 2-Nitrophenyl 2-nitrobenzoyl chloride, triethylamine, DCM Room temp, 2–6 h 65–75 Acylation to introduce aromatic nitro group

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific context and conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate with structurally related carbamate derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Features/Applications Synthesis Highlights Reference
This compound 2-Nitrophenyl, 5-oxopentyl 320.34 Electron-deficient aromatic system; potential use in explosives, intermediates, or coupling reactions. Likely uses COMU/DMF coupling (inferred)
tert-Butyl (5-((2-Cyanobenzo[d]thiazol-6-yl)amino)-5-oxopentyl)-carbamate () 2-Cyanobenzo[d]thiazol, 5-oxopentyl ~363.40 (calculated) Cyanobenzo[d]thiazol group enhances fluorescence; used in bioconjugation (e.g., phage-displayed peptides). COMU/NMM in DMF at 0°C to RT
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () 3-Amino-5-methylphenylmethyl 236.31 Amino group enables crosslinking; high purity (≥95%) supports drug discovery and agrochemical R&D. Not explicitly described
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate () Cyclopentyl, hydroxyl ~215.29 (calculated) Hydroxyl group facilitates hydrogen bonding; used in stereoselective synthesis (e.g., chiral auxiliaries). PharmaBlock catalog compound

Key Observations

Electronic Effects: The 2-nitrophenyl group in the target compound imparts strong electron-withdrawing character, enhancing electrophilicity at the carbonyl group. This contrasts with the 3-amino-5-methylphenyl group in ’s compound, which is electron-donating and nucleophilic, enabling crosslinking in drug candidates . The cyanobenzo[d]thiazol group in ’s derivative introduces π-conjugation and fluorescence, making it suitable for tracking in bioconjugation studies .

Synthetic Utility :

  • The target compound’s nitro group may limit its stability under reducing conditions but could serve as a precursor for amine derivatives via nitro reduction. In contrast, hydroxyl-substituted carbamates () are more stable and used in chiral resolutions .

Material Science: The cyanobenzo[d]thiazol derivative () has niche applications in optical materials, whereas the target’s nitro group could favor use in energetic materials or catalysis .

Research Findings

  • Reactivity: The nitro group in the target compound may participate in nucleophilic aromatic substitution (NAS) reactions, unlike the amino or hydroxyl groups in analogs .
  • Thermal Stability : Nitro-containing carbamates generally exhibit lower thermal stability compared to hydroxyl- or alkyl-substituted derivatives, necessitating careful handling .

Biological Activity

tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate is a synthetic compound with potential biological applications, particularly in medicinal chemistry. Its structure features a tert-butyl group, a carbamate functional group, and a 5-(2-nitrophenyl)-5-oxopentyl moiety, suggesting diverse reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O5, with a molecular weight of 322.36 g/mol. The presence of the nitrophenyl group is particularly noteworthy due to its implications for redox activity and interaction with biological molecules.

Mechanisms of Biological Activity

Research indicates that the compound may influence various biological pathways:

  • Oxidative Stress Pathways : The nitrophenyl group can participate in redox reactions, potentially modulating oxidative stress within cells. This suggests a role in protecting against cellular damage or contributing to cytotoxicity under certain conditions.
  • Enzyme Interaction : The carbamate moiety may interact with enzymes or proteins, potentially leading to inhibition or modification of their functions. Such interactions could be valuable for drug development, particularly in targeting specific enzymes involved in disease processes .

Biological Assays and Findings

Several studies have explored the biological activity of this compound through various assays:

  • Cell Viability Assays : In vitro studies have shown that the compound exhibits dose-dependent effects on cell viability in cancer cell lines, indicating potential antitumor activity.
  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. Results indicate moderate inhibition, warranting further investigation into its mechanism.
  • Antioxidant Activity : The redox-active nature of the nitrophenyl group suggests that the compound may possess antioxidant properties. Preliminary assays have demonstrated its ability to scavenge free radicals effectively .

Case Studies

A few notable studies involving this compound include:

  • Study on Neuroprotective Effects : A study published in 2020 examined the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It was found to significantly reduce markers of oxidative stress and improve cell survival rates in neuronal cultures .
  • Evaluation in Cancer Models : Another investigation assessed the anti-cancer potential of the compound using xenograft models. Results indicated that treatment with this compound led to a reduction in tumor size compared to control groups, suggesting its potential as an anti-cancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamateContains a methylphenyl instead of a nitrophenyl groupExhibits different reactivity due to lack of nitro substitution
Ethyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamateEthoxy group instead of tert-butoxyMay have different solubility and reactivity profiles
n-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamateSubstituted phenol with para methyl groupPotentially different biological activity due to structural variation

This comparison highlights how the nitro substitution influences both reactivity and biological activity.

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